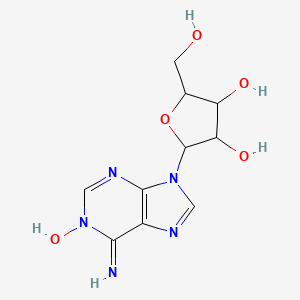![molecular formula C58H84N10O6 B11713293 N,N'-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide)](/img/structure/B11713293.png)
N,N'-hexane-1,6-diylbis(2-{2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-ylidene}hydrazinecarboxamide)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA is a complex organic compound characterized by its unique structure, which includes multiple diethylaminoethoxy groups attached to a fluorenylidene core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA involves multiple steps. One of the key intermediates in the synthesis is 2,7-bis[2-(diethylamino)ethoxy]-9H-fluoren-9-one, which can be prepared through the oxygenation of fluorene, followed by nitration, reduction, and diazotization . The final compound is obtained by reacting this intermediate with appropriate hydrazine derivatives under controlled conditions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as filtration and crystallization to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding fluorenone derivatives.
Reduction: Reduction reactions can convert the fluorenylidene groups to fluorenyl groups.
Substitution: The diethylaminoethoxy groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles like diethanolamine for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while substitution reactions can produce various substituted fluorenylidene compounds .
Wissenschaftliche Forschungsanwendungen
3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and therapeutic applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Wirkmechanismus
The mechanism of action of 3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to cellular receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cell signaling pathways and immune responses .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,7-Bis[2-(diethylamino)ethoxy]fluoren-9-one dihydrochloride (Tilorone): Known for its immunomodulatory properties.
4-Hydroxy-2-quinolones: Exhibits various biological activities and is used in drug research.
3-(2-Benzothiazolyl)-7-(diethylamino) coumarin (Coumarin 6): Used in optoelectronic applications.
Uniqueness
3-({2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}AMINO)-1-{6-[(N’-{2,7-BIS[2-(DIETHYLAMINO)ETHOXY]-9H-FLUOREN-9-YLIDENE}HYDRAZINECARBONYL)AMINO]HEXYL}UREA is unique due to its complex structure and the presence of multiple diethylaminoethoxy groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C58H84N10O6 |
|---|---|
Molekulargewicht |
1017.3 g/mol |
IUPAC-Name |
1-[[2,7-bis[2-(diethylamino)ethoxy]fluoren-9-ylidene]amino]-3-[6-[[[2,7-bis[2-(diethylamino)ethoxy]fluoren-9-ylidene]amino]carbamoylamino]hexyl]urea |
InChI |
InChI=1S/C58H84N10O6/c1-9-65(10-2)31-35-71-43-21-25-47-48-26-22-44(72-36-32-66(11-3)12-4)40-52(48)55(51(47)39-43)61-63-57(69)59-29-19-17-18-20-30-60-58(70)64-62-56-53-41-45(73-37-33-67(13-5)14-6)23-27-49(53)50-28-24-46(42-54(50)56)74-38-34-68(15-7)16-8/h21-28,39-42H,9-20,29-38H2,1-8H3,(H2,59,63,69)(H2,60,64,70) |
InChI-Schlüssel |
FNSBILDQPNZZDW-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)CCOC1=CC2=C(C=C1)C3=C(C2=NNC(=O)NCCCCCCNC(=O)NN=C4C5=C(C=CC(=C5)OCCN(CC)CC)C6=C4C=C(C=C6)OCCN(CC)CC)C=C(C=C3)OCCN(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-{[(4-{imidazo[1,2-a]pyridin-2-yl}phenyl)methylidene]amino}guanidine](/img/structure/B11713210.png)
![(2E)-N-[1-(4-bromophenoxy)-2,2,2-trichloroethyl]-3-phenylprop-2-enamide](/img/structure/B11713213.png)
![1-[1-(2,2-Difluoroethyl)-1H-pyrazol-3-yl]ethanone](/img/structure/B11713217.png)



![6,7,9,10,17,18,20,21-Octahydrodibenzo[b,k][1,4,7,10,13,16]hexaoxacyclooctadecine-2,14-dicarboxylic acid](/img/structure/B11713235.png)
![2-methyl-N-(2,2,2-trichloro-1-{[(4-sulfamoylphenyl)carbamothioyl]amino}ethyl)propanamide](/img/structure/B11713240.png)






